



Application Notes for SYD5115 in Primary Human Orbital Fibroblast Culture

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Compound of Interest		
Compound Name:	SYD5115	
Cat. No.:	B15605788	Get Quote

Introduction

SYD5115 is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] In the context of Graves' Orbitopathy (GO), also known as Thyroid Eye Disease (TED), pathogenic autoantibodies targeting the TSH-R on primary human orbital fibroblasts (HOFs) are a key driver of the disease.[1][3][4] These autoantibodies lead to the activation of downstream signaling pathways, resulting in the production of inflammatory mediators and extracellular matrix components, such as hyaluronic acid (HA), which contribute to the clinical manifestations of GO.[1][3] SYD5115 has been shown to effectively block the activation of TSH-R by these autoantibodies, presenting a promising therapeutic strategy for GO.[1][5]

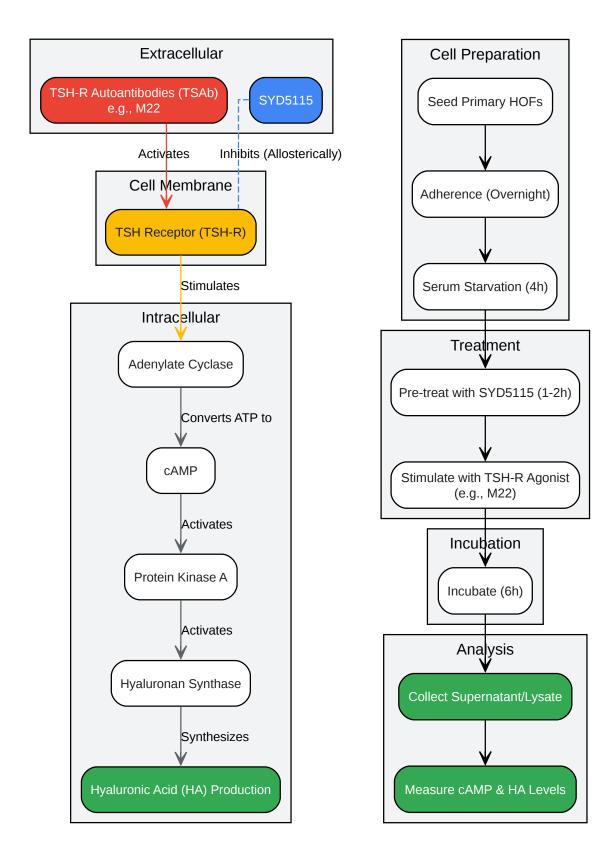
These application notes provide a comprehensive overview of the use of **SYD5115** in primary human orbital fibroblast cultures, including its mechanism of action, protocols for cell culture and treatment, and expected outcomes.

Mechanism of Action

SYD5115 functions as an allosteric antagonist of the TSH-R.[1] It does not compete with the binding of TSH or TSH-R autoantibodies (TSAb) but instead binds to a different site on the receptor, inducing a conformational change that prevents receptor activation.[1] This blockade of TSH-R activation leads to the downstream inhibition of cyclic adenosine monophosphate (camp) and hyaluronic acid (HA) production, key pathological events in GO.[1][3][5] The interaction of TSH-R with the insulin-like growth factor-1 receptor (IGF-1R) is also a significant pathway in the activation of orbital fibroblasts.[1][4]



Visualization of the Signaling Pathway



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